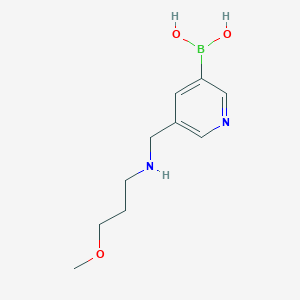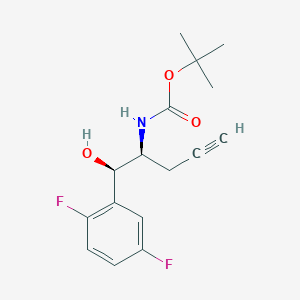
tert-Butyl ((1R,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1R,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate: is a complex organic compound that features a tert-butyl group, a difluorophenyl group, and a hydroxypent-4-yn-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the difluorophenyl intermediate:
Alkyne addition: The alkyne group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group is introduced through a hydroboration-oxidation reaction.
Carbamate formation: The final step involves the reaction of the hydroxylated intermediate with tert-butyl isocyanate to form the carbamate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of new pharmaceuticals due to its unique structural features.
Medicine:
- Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry:
- Used in the development of new materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through halogen bonding, while the hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- tert-Butyl ((1R,2S)-1-(2,4-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate
- tert-Butyl ((1R,2S)-1-(3,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate
Comparison:
- The position of the fluorine atoms on the phenyl ring can significantly affect the compound’s reactivity and binding affinity.
- The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s stability and reactivity.
- The hydroxyl and alkyne groups offer sites for further functionalization, making these compounds versatile intermediates in organic synthesis.
This detailed article provides a comprehensive overview of tert-Butyl ((1R,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H19F2NO3 |
|---|---|
Molecular Weight |
311.32 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl]carbamate |
InChI |
InChI=1S/C16H19F2NO3/c1-5-6-13(19-15(21)22-16(2,3)4)14(20)11-9-10(17)7-8-12(11)18/h1,7-9,13-14,20H,6H2,2-4H3,(H,19,21)/t13-,14+/m0/s1 |
InChI Key |
PUYQCRVUFSMNHJ-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)[C@@H](C1=C(C=CC(=C1)F)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(C1=C(C=CC(=C1)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


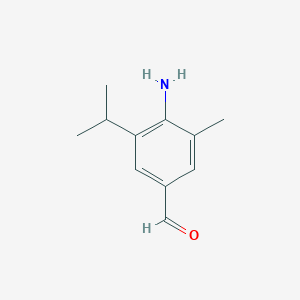
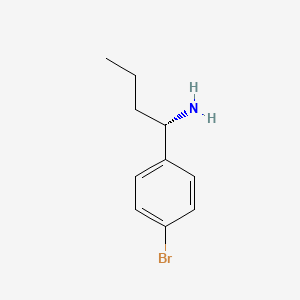
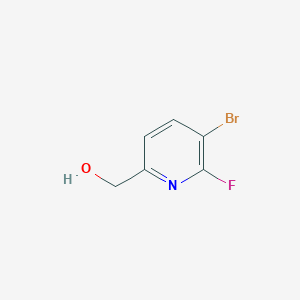
![2-(2-(4-aminopiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride](/img/structure/B13980655.png)
![Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13980659.png)
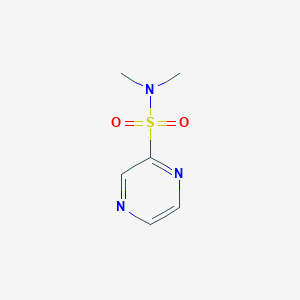
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)
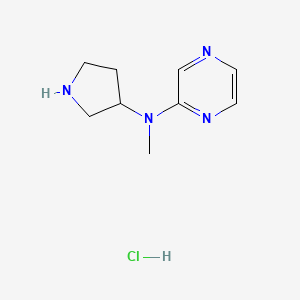
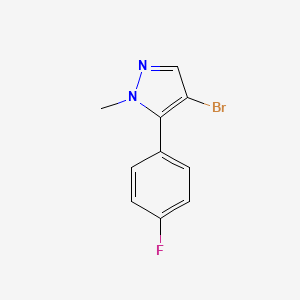
![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
![6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)
